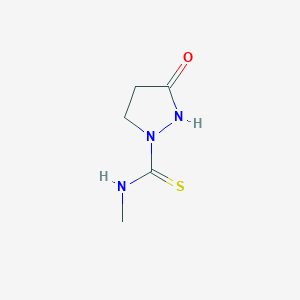
4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoropyrimidin-2-yl)-2-phenylmorpholine, also known as FPMP, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. FPMP has been extensively studied for its potential applications in the field of cancer research, as well as for its use as a tool compound for studying the role of DHODH in various biological processes.
Applications De Recherche Scientifique
Anticancer Agents and Tubulin Inhibition
The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines, which share a core structure related to 4-(5-fluoropyrimidin-2-yl)-2-phenylmorpholine, demonstrate their application as anticancer agents through a unique mechanism of tubulin inhibition. These compounds promote tubulin polymerization in vitro without competing with paclitaxel for binding, instead inhibiting the binding of vincas to tubulin. This mechanism allows them to overcome resistance associated with multidrug resistance transporter proteins, showing high potency and efficacy in inhibiting tumor growth in several nude mouse xenograft models when administered orally or intravenously (Zhang et al., 2007).
P2X7 Antagonists for Mood Disorders
Another application involves the discovery and preclinical profiling of a P2X7 antagonist clinical candidate, utilizing a core similar to this compound. This compound demonstrated robust P2X7 receptor occupancy at low doses in rats, with notable solubility and good tolerability in preclinical species, leading to its advancement into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Anti-Lung Cancer Activity
Compounds derived from the reaction of 6-fluorobenzo[b]pyran-4-one with aromatic aldehydes, yielding derivatives that show significant anticancer activity against human lung cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, demonstrate the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).
Antitubercular Activity
Furthermore, the atom economic and stereoselective synthesis of spiro-piperidin-4-ones through 1,3-dipolar cycloaddition, involving a fluorophenylpyrrolo(spiro[2.3'']oxindole) spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, offering a promising lead for developing new antitubercular agents (Kumar et al., 2008).
Kinase Inhibition for Cancer Therapy
Additionally, the facile and regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines showcases their potential as kinase inhibitors, a class of therapeutic agents crucial for cancer therapy. These novel compounds, including 5-fluoropyrimidine derivatives, have shown activity against various cancer cell lines, indicating their significance in the development of anticancer agents (Wada et al., 2012).
Propriétés
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c15-12-8-16-14(17-9-12)18-6-7-19-13(10-18)11-4-2-1-3-5-11/h1-5,8-9,13H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZLRADMUIYIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=C(C=N2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


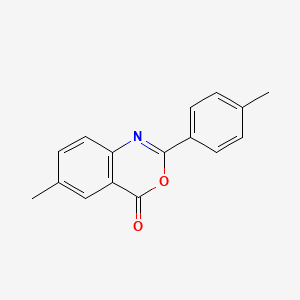

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)

![7-butyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2691463.png)

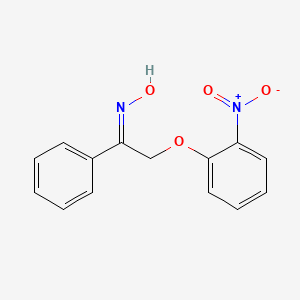
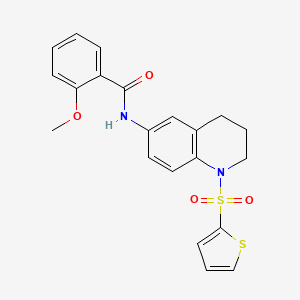
![3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2691470.png)
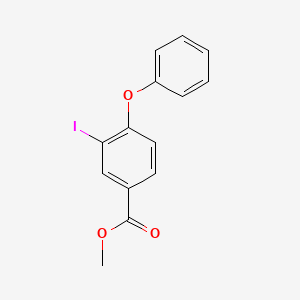
![methyl 2-[N-(cyanomethyl)-1-[2-(ethylsulfanyl)pyridin-4-yl]formamido]acetate](/img/structure/B2691477.png)
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)
